6-Methoxy-1,2-dihydronaphthalene

概述

描述

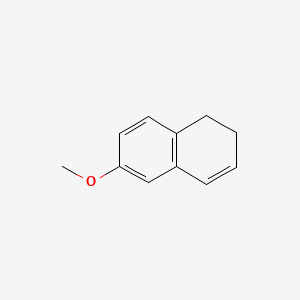

6-Methoxy-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes, which are derivatives of naphthalene with two additional hydrogen atoms This compound is characterized by a methoxy group (-OCH₃) attached to the sixth carbon of the dihydronaphthalene structure

准备方法

Synthetic Routes and Reaction Conditions: 6-Methoxy-1,2-dihydronaphthalene can be synthesized through several methods, including the reduction of naphthalene derivatives or the hydrogenation of corresponding naphthalene compounds. One common synthetic route involves the reduction of 6-methoxynaphthalene using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under specific reaction conditions (e.g., temperature, pressure, and solvent).

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation processes. These processes are optimized to achieve high yields and purity, often employing continuous flow reactors and advanced catalyst systems to enhance efficiency and scalability.

化学反应分析

Types of Reactions: 6-Methoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂). These reactions typically occur under acidic or neutral conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or alkoxides, often in the presence of a base.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of corresponding quinones or carboxylic acids.

Reduction: Reduction typically results in the formation of 1,2-dihydronaphthalene derivatives.

Substitution: Substitution reactions can yield halogenated or alkylated derivatives of the compound.

科学研究应用

Medicinal Chemistry

6-M-1,2-DHN has shown promise in the development of therapeutic agents:

- Anti-Cancer Activity : A series of dihydronaphthalene derivatives were evaluated for cytotoxicity against MCF-7 human breast adenocarcinoma cells. Compounds derived from 6-M-1,2-DHN exhibited potent cytotoxic effects with IC50 values ranging from 0.93 μM to 3.73 μM, outperforming the reference drug Staurosporine .

| Compound | IC50 (μM) | Comparison to Staurosporine |

|---|---|---|

| 5a | 0.93 | 18.45-fold less toxic |

| 5d | 1.76 | More potent |

| 5e | 2.36 | |

| 10 | 2.83 | |

| 3d | 3.73 |

- Mechanisms of Action : The compound acts as a ligand for estrogen receptors, influencing cell signaling pathways that regulate gene expression and apoptosis.

Biochemical Research

In biochemical studies, 6-M-1,2-DHN interacts significantly with cytochrome P450 enzymes:

- Enzyme Interaction : This compound modulates enzymatic activity by forming reactive intermediates that participate in various biochemical pathways related to drug metabolism and inflammation.

Industrial Applications

The compound is also utilized in industrial chemistry:

- Dyes and Pigments Production : Its chemical properties make it suitable for synthesizing dyes and other industrial chemicals.

Case Study 1: Cytotoxicity Evaluation

A study conducted on a series of dihydronaphthalene derivatives highlighted the potential of compounds derived from 6-M-1,2-DHN against cancer cells. The research involved synthesizing new derivatives and evaluating their cytotoxic effects on MCF-7 cells, revealing promising results that warrant further investigation into their therapeutic applications .

Case Study 2: Enzyme Interaction Studies

Research on the interaction of 6-M-1,2-DHN with cytochrome P450 enzymes demonstrated its role in influencing drug metabolism pathways. This interaction is crucial for understanding how this compound can affect pharmacokinetics and drug efficacy in clinical settings.

作用机制

The mechanism by which 6-methoxy-1,2-dihydronaphthalene exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with specific receptors or enzymes.

相似化合物的比较

1,2-Dihydronaphthalene

3-Bromo-6-methoxy-1,2-dihydronaphthalene

1-(4-benzyloxyphenyl)-6-methoxy-2-phenyl-3,4-dihydronaphthalene

Is there anything specific you would like to know more about?

生物活性

6-Methoxy-1,2-dihydronaphthalene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its cytotoxic effects against various cancer cell lines, as well as its antimicrobial, anti-inflammatory, and antioxidant properties.

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of substituted naphthalenes with methoxy groups. The characterization of the compound typically involves techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). For example, the synthesis process often yields derivatives that are evaluated for their biological activities.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against several cancer cell lines. The following table summarizes the cytotoxic effects observed in various studies:

| Cell Line | IC50 (μM) | Reference Compound | IC50 Reference (μM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 0.93 ± 0.02 | Doxorubicin | 6.08 ± 0.15 |

| HepG2 (Liver Cancer) | 2.36 ± 0.06 | - | - |

| HT-29 (Colon Cancer) | 1.76 ± 0.04 | - | - |

The results indicate that this compound derivatives possess potent cytotoxic effects, outperforming conventional chemotherapeutic agents like Doxorubicin in some cases .

Antimicrobial Activity

In addition to its anticancer properties, studies have reported that this compound exhibits antimicrobial activity against various pathogens. Specific tests have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in the development of antimicrobial agents.

Anti-inflammatory and Antioxidant Properties

This compound has also been evaluated for its anti-inflammatory and antioxidant properties. In vitro assays suggest that it can reduce inflammation markers and scavenge free radicals effectively, contributing to its potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of this compound:

- Cytotoxic Evaluation Against MCF-7 Cells : A study demonstrated that derivatives of this compound exhibited IC50 values significantly lower than those of standard treatments, indicating promising anticancer potential.

- Antimicrobial Testing : In a comparative analysis against common bacterial strains, compounds derived from this compound showed effective inhibition rates, suggesting their utility in treating infections.

- Inflammation Models : Experimental models using lipopolysaccharide-induced inflammation revealed that this compound could significantly lower pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.

常见问题

Q. Basic: What are the common synthetic routes for 6-Methoxy-1,2-dihydronaphthalene, and how can reaction conditions be optimized?

Answer:

A widely used method involves the acid-catalyzed hydrolysis of precursor compounds. For example, 4-Methoxy-1,2-dihydronaphthalene was synthesized via treatment of α-tetralone with trimethyl orthoformate in the presence of catalytic p-toluenesulfonic acid, followed by NMR verification . Optimization includes monitoring reaction kinetics (e.g., acid concentration, temperature) and conformational analysis to predict rate differences, as seen in analogous systems where steric effects influence hydrolysis rates .

Q. Advanced: How can visible light photoredox catalysis be applied to synthesize 4-aryl-1,2-dihydronaphthalene derivatives, and what mechanistic insights support this approach?

Answer:

Visible light-mediated single-electron oxidation of methylenecyclopropanes (MCPs) merges photoredox and cobalt catalysis. In MeCN/HFIP (7:3), cobalt-mediated hydrogen atom transfer (MHAT) generates radicals, enabling aryl coupling to form 4-aryl-1,2-dihydronaphthalenes. Key parameters include solvent polarity, catalyst choice (e.g., 9-mesityl-10-methylacridinium perchlorate), and additive effects (e.g., Et3N·3HF for fluorination). Mechanistic studies using radical traps and kinetic isotope effects validate the proposed pathways .

Q. Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- NMR Spectroscopy : Confirms regiochemistry and purity (e.g., comparison with published spectra for α-tetralone derivatives) .

- Chromatography : Silica gel column chromatography isolates intermediates, as demonstrated in the synthesis of 4-chloro-1,2-dihydronaphthalene (89% yield) .

- Mass Spectrometry : Validates molecular weight and isotopic patterns, as referenced in NIST data for related methoxynaphthalenes .

Q. Advanced: How can conformational analysis resolve contradictions in hydrolysis rate data for methoxy-substituted dihydronaphthalenes?

Answer:

Steric and electronic effects from substituent positioning (e.g., methoxy groups) alter transition-state stability. For example, 3-methoxyindene exhibits slower hydrolysis than 4-methoxy-1,2-dihydronaphthalene due to axial vs. equatorial methoxy orientation in the half-chair transition state. Rate comparisons using Arrhenius plots and computational modeling (DFT) reconcile discrepancies .

Q. Basic: What are the primary health and safety considerations when handling this compound in laboratory settings?

Answer:

- Toxicological Screening : Prioritize studies on inhalation, oral, and dermal exposure routes, following frameworks like ATSDR’s systematic review for naphthalene derivatives .

- Handling Protocols : Use fume hoods, PPE (gloves, goggles), and avoid prolonged storage due to potential degradation hazards .

- Waste Disposal : Follow federal/state regulations for halogenated organics, as outlined for brominated analogs .

Q. Advanced: How can risk of bias (RoB) assessment frameworks improve experimental design in toxicological studies of this compound?

Answer:

Adopt structured RoB questionnaires, such as:

- Randomization : Verify dose/exposure randomization and allocation concealment in animal studies .

- Blinding : Assess performance bias by ensuring personnel/subjects are blinded to study groups .

- Outcome Integrity : Evaluate attrition bias via completeness of data reporting (Table C-6/C-7 frameworks) .

Q. Basic: What metabolic pathways or enzymatic interactions are relevant to this compound?

Answer:

Glutathione S-transferases (GSTs) catalyze conjugation with glutathione, as shown in naphthalene oxide detoxification. For example, GSTA5 mediates (1S,2R)-naphthalene oxide conversion to dihydrodiol-glutathione adducts, suggesting analogous pathways for methoxy derivatives .

Q. Advanced: How do solvent systems and catalysts influence regioselectivity in dihydronaphthalene functionalization?

Answer:

- Polar Solvents : MeCN enhances radical stability in photoredox reactions, while HFIP promotes proton-coupled electron transfer .

- Acid Catalysts : p-Toluenesulfonic acid directs regioselective dehydration in tetralone-to-dihydronaphthalene conversions .

- Metal Catalysts : Co(dmgH)2PyCl enables MHAT-driven aryl coupling, with selectivity controlled by ligand sterics .

Q. Basic: What computational tools are recommended for modeling the electronic structure of this compound?

Answer:

- DFT Calculations : Predict conformational stability and reaction transition states (e.g., Gaussian or ORCA software).

- Molecular Dynamics : Simulate solvent effects on reaction kinetics, validated against experimental NMR data .

Q. Advanced: How can systematic review methodologies address conflicting evidence in toxicity profiles of dihydronaphthalene derivatives?

Answer:

Follow ATSDR’s 8-step framework:

Problem Formulation : Define exposure routes/outcomes (e.g., hepatic/renal effects) .

Risk of Bias Rating : Apply Table C-6/C-7 criteria to human/animal studies .

属性

IUPAC Name |

6-methoxy-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h3,5-8H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSHJFGCRWJSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC=C2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344156 | |

| Record name | 6-Methoxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60573-58-2 | |

| Record name | 6-Methoxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1,2-dihydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。